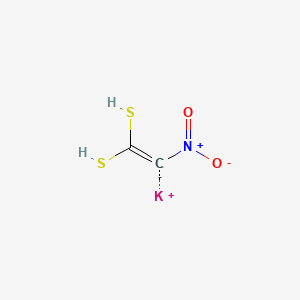

Potassium;2-nitroethene-1,1-dithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C2H2KNO2S2 |

|---|---|

Molecular Weight |

175.28 g/mol |

IUPAC Name |

potassium;2-nitroethene-1,1-dithiol |

InChI |

InChI=1S/C2H2NO2S2.K/c4-3(5)1-2(6)7;/h6-7H;/q-1;+1 |

InChI Key |

VFIMWVGGTZYDSL-UHFFFAOYSA-N |

Canonical SMILES |

[C-](=C(S)S)[N+](=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Characterization of Potassium;2-nitroethene-1,1-dithiol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

Chemical Name: Potassium;2-nitroethene-1,1-dithiol Synonyms: Dipotassium 2-nitro-1,1-ethylenedithiolate, Dipotassium salt of nitroketene dithioacetal, Dipotassium salt of aci-nitrodithioacetic acid Molecular Formula: C₂H₁K₂NO₂S₂ Molecular Weight: 217.36 g/mol Structure:

Physicochemical and Spectroscopic Characterization

While detailed physicochemical data for the dipotassium salt is limited in publicly available literature, its reactivity and the characterization of its derivatives provide significant insights. The compound is described as a resonance hybrid, primarily reacting as the divalent anion of 2-nitroethylene-1,1-dithiol.[1] An aqueous solution of the dipotassium salt is nearly neutral.[1]

Table 1: Physicochemical and Spectroscopic Data of a Key Derivative

For comparison and as a reference for the core structure, the well-characterized S,S-dimethyl derivative, 1,1-Bis(methylthio)-2-nitroethylene, is presented.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂S₂ | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Melting Point | 125-126 °C | [1] |

| Elemental Analysis | C: 29.10%, H: 4.27%, N: 8.48%, S: 38.76% | [1] |

Spectroscopic Data of Derivatives:

The characterization of various S,S-alkyl and S,S-benzyl derivatives of the parent compound reveals key spectral features.

-

Infrared (IR) Spectroscopy: Aromatic proton bands for benzyl derivatives are observed around 3120-3132 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The olefinic proton for S,S-benzyl derivatives appears around 7.12 ppm.

-

The olefinic proton for S,S-alkyl derivatives appears around 7.06 ppm.

-

For S,S-benzyl derivatives, the benzylic methylene protons ([Z] isomer) resonate at approximately 4.15-4.16 ppm.

-

Synthesis

The synthesis of this compound is achieved through the reaction of nitromethane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an anhydrous alcoholic solvent under cold conditions.

Experimental Protocol: Synthesis of Dipotassium 2-nitro-1,1-ethylenedithiolate

This protocol is based on the method described by Sakthikumar et al. (2014).

Materials:

-

Nitromethane

-

Carbon disulfide

-

Potassium hydroxide

-

Dry methanol

-

Ice bath

Procedure:

-

Prepare a solution of potassium hydroxide in dry methanol.

-

Cool the methanolic potassium hydroxide solution in an ice bath.

-

To the cooled solution, add nitromethane with stirring.

-

Slowly add carbon disulfide to the reaction mixture, maintaining the cold temperature and continuous stirring.

-

The dipotassium salt of nitroketene dithioacetal will precipitate from the solution.

-

Isolate the precipitate by filtration and wash with a suitable solvent (e.g., cold dry methanol) to remove any unreacted starting materials.

-

Dry the product under vacuum.

Biological Activity

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can act as a pharmacophore, often through redox reactions within cells that lead to toxicity and cell death in microorganisms.[2]

Antibacterial Activity

The dipotassium salt of nitroketene dithioacetal has been evaluated for its antibacterial activity using the disc-diffusion method.[2] While specific minimum inhibitory concentration (MIC) values for the parent dipotassium salt are not detailed in the available literature, the study by Sakthikumar et al. (2014) indicates that the compound and its derivatives possess antibacterial properties.[2] Further investigation is required to quantify the specific antibacterial spectrum and potency of this compound.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other nitro-containing and dithiolate compounds, several potential pathways can be hypothesized.

The nitro group can be enzymatically reduced in biological systems to form nitro radical anions, which can then generate reactive oxygen species (ROS). This increase in oxidative stress can lead to cellular damage, including DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic or necrotic cell death pathways.

Dithiolates are known to interact with metal ions and can potentially interfere with the function of metalloenzymes that are crucial for cellular processes. They can also interact with sulfhydryl groups in proteins, potentially altering their structure and function.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is a precursor for the synthesis of various ketene dithioacetals through alkylation reactions. These S,S-dialkylated derivatives are valuable building blocks for the construction of diverse heterocyclic compounds, which are of interest in medicinal chemistry and materials science.[2]

Conclusion

This compound is a reactive chemical intermediate with demonstrated potential for further synthetic applications and biological activity. While its direct characterization data is sparse, the synthesis is well-established, and the properties of its derivatives are documented. The presence of both a nitro group and a dithiolate moiety suggests a rich potential for biological interactions, warranting further investigation into its antimicrobial and other pharmacological properties. Future research should focus on obtaining detailed quantitative data for the parent compound, elucidating its specific mechanisms of action, and exploring the full scope of its synthetic utility.

References

An In-depth Technical Guide on the Molecular and Electronic Properties of Potassium 2-nitroethene-1,1-dithiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-nitroethene-1,1-dithiolate, also known as dipotassium 2-nitro-1,1-ethylenedithiolate, is a significant synthetic intermediate in the field of organic chemistry, particularly in the synthesis of novel heterocyclic compounds. Its unique molecular structure, featuring a nitro group and a dithiolate moiety, imparts distinct electronic properties that make it a versatile building block. This technical guide provides a comprehensive overview of the molecular and electronic characteristics of Potassium 2-nitroethene-1,1-dithiolate, detailing its synthesis, spectroscopic properties, and theoretical electronic structure. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Molecular Properties

Potassium 2-nitroethene-1,1-dithiolate (C₂HK₂NO₂S₂) is the dipotassium salt of 2-nitroethene-1,1-dithiol. The anion, 2-nitroethene-1,1-dithiolate, is a resonance-stabilized species. The negative charges are delocalized over the sulfur atoms and the nitro group, which influences its reactivity and coordination chemistry.

Computed Molecular Properties

While experimental data for the parent dithiol is available, the properties of the dipotassium salt are derived from its chemical formula and the known characteristics of its constituent ions. The following table summarizes the computed properties for the neutral 2-nitroethene-1,1-dithiol molecule, which provides insight into the core structure of the anion.

| Property | Value | Reference |

| Molecular Formula | C₂H₃NO₂S₂ | [1] |

| Molecular Weight | 139.18 g/mol | [1] |

| Exact Mass | 138.96376267 Da | [1] |

| Topological Polar Surface Area | 47.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Covalently-Bonded Unit Count | 1 (for the dithiol) | [1] |

Table 1: Computed molecular properties of 2-nitroethene-1,1-dithiol.

Synthesis

The synthesis of dipotassium 2-nitroethene-1,1-dithiolate is achieved through the reaction of nitromethane with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

Experimental Protocol: Synthesis of Dipotassium 2-nitroethene-1,1-dithiolate

This protocol is adapted from the method described by Jensen, Buchardt, and Lohse for the preparation of the dipotassium salt of aci-nitrodithioacetic acid.

Materials:

-

Nitromethane

-

Carbon disulfide

-

Potassium hydroxide

-

Dry methanol

Procedure:

-

A solution of potassium hydroxide is prepared in dry methanol.

-

Nitromethane is added to this solution under cooling (ice bath).

-

Carbon disulfide is then added dropwise to the reaction mixture while maintaining the cold temperature.

-

The reaction mixture is stirred for a specified period, during which the dipotassium salt precipitates.

-

The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold methanol), and dried under vacuum.

Spectroscopic Properties

Detailed spectroscopic data for the isolated dipotassium 2-nitroethene-1,1-dithiolate is not extensively reported in the literature. However, the characteristic spectral features can be inferred from the analysis of its derivatives and related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of compounds containing the 2-nitroethene-1,1-dithiolate moiety is characterized by strong absorption bands corresponding to the nitro group and the C=C double bond.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Asymmetric NO₂ stretch | ~1521 | [2] |

| Symmetric NO₂ stretch | ~1341 | [2] |

| C=C stretch | ~1470 | [2] |

Table 2: Characteristic IR absorption bands for the 2-nitroethene-1,1-dithiolate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of derivatives of potassium 2-nitroethene-1,1-dithiolate provide insight into the chemical environment of the protons and carbons in the molecule. For instance, in various 3-nitrothiophene derivatives synthesized from the dipotassium salt, the chemical shifts of the thiophene ring protons and carbons are well-documented.[3]

UV-Visible Spectroscopy

UV-Vis spectra of dithiolene complexes, which are related to the title compound, typically exhibit absorptions in the range of 200-900 nm.[2] The specific absorption maxima for potassium 2-nitroethene-1,1-dithiolate would be influenced by the solvent and the electronic transitions within the conjugated system.

Electronic Properties

The electronic properties of the 2-nitroethene-1,1-dithiolate anion are governed by the interplay between the electron-withdrawing nitro group and the electron-donating dithiolate functionality. This creates a push-pull system that influences the molecule's reactivity and potential as a ligand in coordination chemistry.

Theoretical Calculations

While specific computational studies on potassium 2-nitroethene-1,1-dithiolate are scarce, density functional theory (DFT) calculations on related dithiolene and nitroalkene systems provide a framework for understanding its electronic structure.

Mulliken Charges: The distribution of electron density in the 2-nitroethene-1,1-dithiolate anion is expected to show a significant negative charge localization on the sulfur and oxygen atoms. The nitrogen atom of the nitro group would likely carry a positive charge, while the carbon atoms of the ethene backbone would have varying partial charges depending on their bonding environment. This charge distribution is a key determinant of the molecule's nucleophilic and electrophilic sites.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) of the 2-nitroethene-1,1-dithiolate anion is expected to have significant contributions from the sulfur p-orbitals. The lowest unoccupied molecular orbital (LUMO) would likely be centered on the nitro group and the C=C bond, reflecting the electron-accepting nature of this part of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.

Applications in Research and Development

Potassium 2-nitroethene-1,1-dithiolate serves as a key precursor in the synthesis of various heterocyclic compounds, particularly substituted thiophenes.[3][4] These thiophene derivatives are of interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The ability to introduce the nitro group and the sulfur functionalities via this reagent makes it a valuable tool for creating complex molecular architectures.

Conclusion

Potassium 2-nitroethene-1,1-dithiolate is a fundamentally important reagent in organic synthesis. While comprehensive experimental data on the isolated salt is limited, its reactivity and the well-characterized nature of its derivatives provide a solid foundation for its application in the development of novel chemical entities. Further detailed experimental and computational studies on the parent compound would be beneficial to fully elucidate its properties and expand its synthetic utility.

References

Technical Guide: Potassium 2-nitroethene-1,1-dithiol (Dipotassium 2-nitro-1,1-ethylenedithiolate)

CAS Registry Number: 25963-52-4[1]

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Potassium 2-nitroethene-1,1-dithiol, systematically named dipotassium 2-nitro-1,1-ethylenedithiolate, is a salt belonging to the class of ketene dithioacetals.[2] These compounds are characterized by a carbon-carbon double bond with two sulfur substituents on one of the carbons. The presence of the electron-withdrawing nitro group on the adjacent carbon suggests that this molecule may possess interesting chemical reactivity and potential biological activity. This technical guide provides an overview of its chemical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of its potential biological significance in the context of related compounds.

Chemical and Physical Properties

While specific experimental data for Potassium 2-nitroethene-1,1-dithiol is limited in publicly available literature, its properties can be inferred from its structure and data on related compounds.

| Property | Value | Source/Method |

| CAS Registry Number | 25963-52-4 | Guidechem[1] |

| Molecular Formula | C₂H₂K₂N₂O₂S₂ | Calculated |

| Molecular Weight | 224.34 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy |

| Solubility | Likely soluble in polar solvents like water and DMSO | Analogy |

| Stability | May be sensitive to heat, light, and strong acids/bases | Analogy |

Proposed Synthesis Protocol

Reaction Principle

The synthesis involves the deprotonation of nitromethane by a strong base, followed by nucleophilic attack of the resulting carbanion on the electrophilic carbon of carbon disulfide. A second deprotonation and subsequent reaction with another equivalent of base would lead to the formation of the dipotassium salt.

Proposed Experimental Protocol

Materials:

-

Nitromethane (CH₃NO₂)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous ethanol or another suitable polar aprotic solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas, dissolve potassium hydroxide (2.2 equivalents) in anhydrous ethanol under a continuous stream of nitrogen.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add nitromethane (1 equivalent) to the cooled basic solution with vigorous stirring.

-

After the addition of nitromethane, add carbon disulfide (1 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the complete addition of carbon disulfide, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

The product, Potassium 2-nitroethene-1,1-dithiol, is expected to precipitate from the reaction mixture.

-

Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

Note: This is a proposed protocol and requires optimization and validation in a laboratory setting.

Safety Precautions

-

Nitromethane: Flammable and can be toxic if inhaled or absorbed through the skin. It is also a suspected carcinogen.[5]

-

Carbon Disulfide: Highly flammable, volatile, and toxic. It can cause severe harm if inhaled, ingested, or absorbed through the skin.[6][7][8][9]

-

Potassium Hydroxide: Corrosive and can cause severe burns.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.

Potential Biological Activity and Signaling Pathways

Specific biological studies on Potassium 2-nitroethene-1,1-dithiol are not available in the current literature. However, the biological activities of related nitro compounds and dithiols can provide insights into its potential effects.

Insights from Nitro Compounds

Nitro-containing molecules exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11] The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamino intermediates, which can interact with cellular macromolecules.[10] Nitroalkenes, in particular, are known to react with biological nucleophiles such as the thiol groups of cysteine residues in proteins, a mechanism that can modulate protein function and signaling pathways.[12]

Insights from Dithiol Compounds

Dithiol-containing compounds are important in biological systems, primarily for their role in redox regulation and as chelating agents for metal ions. The dithiol group can undergo oxidation to form cyclic disulfides, a reversible process that is crucial in many enzymatic reactions and cellular signaling cascades.

Given the presence of both a nitro group and a dithiol functionality, Potassium 2-nitroethene-1,1-dithiol could potentially act as a modulator of cellular redox status or as a Michael acceptor for biological thiols. However, without experimental data, these remain speculative.

Visualizations

References

- 1. Page loading... [wap.guidechem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. chemtradelogistics.com [chemtradelogistics.com]

- 7. fishersci.de [fishersci.de]

- 8. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

- 9. airgas.com [airgas.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Potassium 2-nitroethene-1,1-dithiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Potassium 2-nitroethene-1,1-dithiolate. The information presented is intended to support research and development activities in the fields of medicinal chemistry, materials science, and synthetic organic chemistry where this compound may serve as a versatile building block.

Introduction

Potassium 2-nitroethene-1,1-dithiolate is a salt containing the 2-nitroethene-1,1-dithiolate anion. This anion features a nitro group and a dithiolate functionality attached to an ethylene backbone, making it a potentially valuable intermediate for the synthesis of various heterocyclic compounds and materials with interesting electronic properties. Understanding its spectroscopic signature and synthetic route is crucial for its effective utilization in research and development.

Synthesis and Experimental Protocol

The synthesis of dipotassium 2-nitro-1,1-ethylenedithiolate has been reported in the scientific literature. The following protocol is based on the established methodology.

Reaction Scheme:

Experimental Workflow:

Caption: General workflow for the synthesis of Potassium 2-nitroethene-1,1-dithiolate.

Detailed Protocol:

A solution of potassium hydroxide in a suitable solvent (e.g., aqueous dioxane) is prepared and cooled. To this, nitromethane is added, followed by the dropwise addition of carbon disulfide while maintaining a low temperature. The reaction mixture is stirred for a specified period, during which the product precipitates. The solid product is then collected by filtration, washed with an appropriate solvent like ether to remove impurities, and subsequently dried to yield potassium 2-nitroethene-1,1-dithiolate. For precise molar ratios, reaction times, and temperatures, consulting the primary literature is recommended.

Spectroscopic Data

The characterization of Potassium 2-nitroethene-1,1-dithiolate is achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C=C stretch |

| Data not available | NO₂ asymmetric stretch |

| Data not available | NO₂ symmetric stretch |

| Data not available | C-S stretch |

Note: Specific peak values from the primary literature are not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Singlet | 1H | =CH |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | =CH |

| Data not available | =C(S)₂ |

Note: Specific chemical shifts from the primary literature are not currently available. The expected proton signal would be a singlet for the vinyl proton. The carbon NMR would show two distinct signals for the two carbons in the ethene backbone.

UV-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |

| Data not available | Data not available | Data not available | π → π transition |

Note: Specific absorption maxima and molar absorptivity values from the primary literature are not currently available. The UV-Vis spectrum is expected to show absorption bands corresponding to electronic transitions within the conjugated system.

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data follows a logical progression to confirm the structure of Potassium 2-nitroethene-1,1-dithiolate.

Caption: Logical workflow for the structural elucidation of Potassium 2-nitroethene-1,1-dithiolate using spectroscopic data.

Conclusion

This technical guide has summarized the available synthetic and spectroscopic information for Potassium 2-nitroethene-1,1-dithiolate. While the general synthetic approach and expected spectroscopic features are outlined, the specific, quantitative data from the primary literature remains to be fully incorporated. Researchers and professionals interested in utilizing this compound are strongly encouraged to consult the seminal publication, "Ketene acetal chemistry. Part 6. Synthesis of 4-methylene-2-(1-nitromethylidene)-1,3-dithiolane and 4-methyl-2-(1-nitromethylidene)-1,3-dithiole from dipotassium 2-nitro-1,1-ethylenedithiolate" in the Journal of the Chemical Society, Perkin Transactions 1, 1988, pp 1221-1225, for detailed experimental procedures and precise spectroscopic data. This foundational knowledge is essential for the successful application of this versatile chemical entity in further research and development endeavors.

A Comprehensive Technical Guide to 2-Nitroethene-1,1-dithiolates: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-nitroethene-1,1-dithiolates, a class of compounds attracting interest for their versatile chemical reactivity and potential applications in medicinal chemistry. This document details their synthesis, spectroscopic properties, and known biological activities, offering a centralized resource for researchers in drug discovery and development.

Core Concepts and Synthesis

2-Nitroethene-1,1-dithiolates are compounds characterized by a nitro group and two thiol functionalities attached to a vinyl backbone. The core structure, 2-nitroethene-1,1-dithiol, is typically handled as its more stable dianionic salt, dipotassium 2-nitro-1,1-ethylenedithiolate. This salt serves as a key precursor for the synthesis of various derivatives.

The primary synthetic route to dipotassium 2-nitro-1,1-ethylenedithiolate involves the base-mediated condensation of nitromethane with carbon disulfide. The reaction proceeds via a nucleophilic attack of the nitromethane carbanion on carbon disulfide.

Caption: General synthesis of dipotassium 2-nitro-1,1-ethylenedithiolate.

Experimental Protocol: Synthesis of Dipotassium 2-nitro-1,1-ethylenedithiolate

This protocol is a generalized procedure based on common methods for similar reactions.

Materials:

-

Nitromethane

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Anhydrous Ethanol

-

Diethyl Ether

Procedure:

-

A solution of potassium hydroxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Nitromethane is added dropwise to the cooled ethanolic KOH solution with continuous stirring.

-

After the addition of nitromethane, carbon disulfide is added dropwise to the reaction mixture.

-

The reaction is allowed to stir at room temperature for several hours.

-

The resulting precipitate, dipotassium 2-nitro-1,1-ethylenedithiolate, is collected by filtration.

-

The product is washed with cold ethanol and diethyl ether and then dried under vacuum.

Spectroscopic and Physicochemical Data

The characterization of 2-nitroethene-1,1-dithiolates and their derivatives relies heavily on spectroscopic techniques. The following tables summarize typical spectroscopic data for related compounds, which can serve as a reference for the characterization of new derivatives.

Table 1: Infrared (IR) Spectroscopy Data for Related Dithiolate and Nitro Compounds

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| C=C (dithiolene) | Stretching | 1450 - 1470 | [1] |

| C-S | Stretching | ~1173, ~883 | [1] |

| NO₂ | Asymmetric Stretch | 1500 - 1560 | |

| NO₂ | Symmetric Stretch | 1330 - 1360 | |

| C-H (vinyl) | Stretching | 3050 - 3150 |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Related Dithiolate Compounds

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Reference(s) |

| ¹H | Vinyl Proton | 5.5 - 7.5 | |

| ¹³C | C=C (dithiolene) | 110 - 140 | [1] |

| ¹³C | C-NO₂ | 140 - 160 |

Biological Activity and Potential Applications

Nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The nitro group is a key pharmacophore that can be reduced within cells to produce reactive nitrogen species, leading to cellular damage and death.

Mechanism of Antimicrobial Action

The antimicrobial activity of many nitro compounds is attributed to their ability to undergo enzymatic reduction to form toxic radical intermediates. This process can lead to DNA damage and inhibition of essential cellular processes.

Caption: Proposed antimicrobial mechanism of action for nitro-containing compounds.

Antimicrobial and Cytotoxicity Data

While specific data for 2-nitroethene-1,1-dithiolate is limited in the public domain, studies on structurally similar compounds provide insights into their potential activity. The following table summarizes antimicrobial data for related nitro- and thio-containing compounds.

Table 3: Antimicrobial Activity of Related Nitro- and Thio-Compounds

| Compound Class | Organism | Activity Metric | Value | Reference(s) |

| Nitro-substituted salicylic acids | Staphylococcus aureus | MIC | 3.91 - 7.81 µg/mL | [1] |

| Halogenated β-nitrostyrenes | Staphylococcus aureus | MIC | Varies with substitution | [2] |

| 5-Nitro-2-thiophenecarbaldehyde derivative | Staphylococcus aureus | MIC | 0.5 - 2.0 µg/mL | [3] |

| Organotin(IV) dithiocarbamates | Various bacteria and fungi | Good to moderate activity | [4] |

Experimental Protocols for Biological Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the test compound are prepared in MHB in the wells of a 96-well plate.

-

A standardized inoculum of the bacterial strain is added to each well.

-

Positive (broth with bacteria) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compound

-

Human cell line (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compound.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

The MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Future Directions

2-Nitroethene-1,1-dithiolates represent a promising scaffold for the development of new therapeutic agents. Future research should focus on:

-

Synthesis of Novel Derivatives: Exploration of different substitution patterns on the dithiolate and nitrovinyl moieties to optimize biological activity and pharmacokinetic properties.

-

Comprehensive Biological Screening: Evaluation of a wider range of biological activities, including antiviral, antifungal, and antiparasitic properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile of lead compounds in animal models.

By leveraging the chemical tractability and biological potential of this compound class, researchers can pave the way for the discovery of novel drugs to address unmet medical needs.

References

- 1. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pjoes.com [pjoes.com]

- 5. Cytotoxicity and antimicrobial activity of marine macro algae (Dictyotaceae and Ulvaceae) from the Persian Gulf - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Potassium Dithiolene Complexes

An In-depth Technical Guide

Executive Summary

The field of metal dithiolene chemistry, which originated in the early 1960s, has become a cornerstone of modern inorganic and materials science.[1] These complexes are renowned for their unique electronic structures, redox activity, and diverse applications ranging from near-IR dyes to models for biological systems.[1][2] While much attention is given to the transition metal centers, the historical development of this field was critically dependent on the synthesis and isolation of the dithiolene ligands themselves, most notably as their stable alkali metal salts. This technical guide provides a historical perspective on the discovery of dithiolene complexes, with a specific focus on the pivotal role of potassium dithiolate salts as foundational precursors and key components in these remarkable coordination compounds. We will detail the evolution from early analytical applications to the synthesis of the first discrete complexes, provide detailed experimental protocols for the preparation of key potassium precursors, and present quantitative structural data that illuminated the novel bonding in these systems.

Early Developments: Aromatic Dithiols in Analytical Chemistry (Pre-1960s)

Prior to the "modern era" of dithiolene chemistry, the utility of related dithiol ligands was recognized primarily in the field of analytical chemistry. Aromatic dithiols, such as toluene-3,4-dithiol and quinoxaline-2,3-dithiol, were employed as sensitive reagents for the colorimetric detection and gravimetric analysis of various metal ions. These ligands react with metal salts to form intensely colored, insoluble precipitates.

For instance, toluene-3,4-dithiol forms distinctively colored complexes with metals like tungsten, molybdenum, and tin, allowing for their quantitative determination. Similarly, quinoxaline-2,3-dithiol, which can be synthesized from 2,3-dichloroquinoxaline, was known to be an excellent chelating agent.[3][4] While these early applications were largely empirical, they established the strong affinity of the 1,2-dithiolate moiety for metal centers and laid the conceptual groundwork for the coordination chemistry that would follow. However, the polymeric and insoluble nature of these precipitates prevented detailed structural and electronic characterization.

The Modern Era of Dithiolene Chemistry (The 1960s)

The field was revolutionized in the early 1960s through the work of several independent research groups, including those of Schrauzer, Gray, Holm, and Davison. This era was marked by the synthesis and characterization of the first soluble, crystalline dithiolene complexes derived from non-aromatic, olefinic dithiolate ligands.

A seminal discovery was reported by Gerhard N. Schrauzer and Volker P. Mayweg, who prepared nickel bis(stilbene-1,2-dithiolate), Ni[S₂C₂(C₆H₅)₂]₂, by reacting nickel sulfide with diphenylacetylene. This work provided the first well-characterized examples of a new class of complexes exhibiting planar geometry and fascinating redox properties. These discoveries sparked intense interest, leading to explorations of their electronic structure, which could not be described by simple, classical valence models. This ambiguity led J. A. McCleverty in 1968 to coin the term "dithiolene" to describe the ligand in its various redox states, reflecting its delocalized, "non-innocent" electronic nature where the ligand actively participates in the redox chemistry of the complex.

The Foundational Role of Potassium Dithiolate Precursors

While early syntheses involved direct reactions with metal sulfides or carbonyls, the most versatile and widely adopted synthetic strategy became the "alkali metal route." This method involves the reaction of a transition metal halide with a pre-synthesized, stable alkali metal salt of a 1,2-enedithiolate. Among the alkali metals, potassium salts often provided a good balance of reactivity and stability, being readily isolated as crystalline solids. The synthesis of potassium dithiolates was, therefore, a critical enabling step for the systematic exploration of dithiolene chemistry.

A prime example is the synthesis of complexes containing the maleonitriledithiolate ("mnt") ligand, [S₂C₂(CN)₂]²⁻. The potassium salt, K₂[mnt], is a stable, commercially available reagent that serves as the entry point for the synthesis of a vast array of mnt-containing complexes. The general workflow involves the in situ generation or isolation of the potassium dithiolate, followed by a salt metathesis reaction with a suitable metal salt.

Experimental Protocol: Synthesis of a Key Potassium Precursor

The following protocol details the synthesis of the potassium salt of a dithiolene ligand, a critical first step in the preparation of many dithiolene complexes. This specific example is adapted from procedures for creating dithiolate salts from protected precursors.

Synthesis of Potassium (Z)-3-ethoxy-3-oxo-1-phenylprop-1-ene-1,2-bis-thiolate

This protocol involves the in situ generation of the potassium dithiolate from its protected 1,3-dithiole-2-one precursor, followed by reaction with a nickel salt. The first part of the reaction generates the key potassium dithiolate intermediate.

-

Reagents and Equipment :

-

4-Ethylcarboxylate-5-phenyl-1,3-dithiole-2-one (protected dithiolene precursor)

-

Potassium hydroxide (KOH)

-

Anhydrous, degassed methanol (MeOH)

-

Schlenk flask and standard inert-atmosphere glassware

-

Magnetic stirrer

-

-

Procedure :

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected dithiolene precursor in dry, degassed methanol.

-

Add a stoichiometric amount of potassium hydroxide (KOH) to the solution. The KOH acts as a base to open the dithiole-2-one ring, generating the potassium salt of the dithiolate ligand in situ.

-

Stir the reaction mixture at room temperature. The formation of the potassium dithiolate is often accompanied by a color change.

-

This solution, containing the potassium dithiolate, can then be used directly in the subsequent reaction with a metal salt.[5][6]

-

Experimental Protocol: Synthesis of a Nickel Dithiolene Complex via the Potassium Route

This protocol describes the synthesis of a tetra-nuclear nickel dithiolene complex where the ligand is generated as its potassium salt in situ.[5][6]

-

Reagents and Equipment :

-

Solution of potassium dithiolate in methanol (from protocol 3.1)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Anhydrous, degassed methanol (MeOH)

-

Standard laboratory glassware

-

-

Procedure :

-

Prepare a solution of NiCl₂·6H₂O in a separate flask using dry, degassed methanol.

-

Slowly add the nickel chloride solution to the stirred solution of the potassium dithiolate prepared in the previous step. A typical ligand-to-metal stoichiometry for bis-dithiolene complexes is 2:1.

-

Upon addition of the nickel salt, a rapid color change and often the formation of a precipitate will occur, indicating the formation of the nickel dithiolene complex.

-

The reaction is often stirred for several hours at room temperature or with gentle heating to ensure completion.

-

The resulting complex can be isolated by filtration, washed with methanol and diethyl ether, and dried under vacuum. In the case of the K₂[Ni₄(ecpdt)₆] complex, potassium ions are incorporated into the final crystal structure as counter-ions.[5][6]

-

Visualization: General Synthesis Workflow

The following diagram illustrates the fundamental two-step process of using a potassium precursor to synthesize a transition metal dithiolene complex.

Caption: Workflow for synthesizing metal dithiolenes via a potassium dithiolate precursor.

Key Synthetic Pathways

The historical development of dithiolene chemistry saw the evolution of several key synthetic methodologies. The use of potassium precursors is part of a broader "alkenedithiolate" strategy, which stands alongside other important methods.

Caption: Major historical synthetic routes to metal dithiolene complexes.

Early Structural Data and Electronic Insights

The isolation of crystalline dithiolene complexes enabled single-crystal X-ray diffraction studies, which provided the first quantitative look into their structures. The bond lengths within the NiS₄ core and the C₂S₂ ligand backbone were particularly revealing. They did not correspond to simple single or double bonds but were intermediate, providing strong evidence for the highly delocalized electronic structure and the "non-innocent" character of the ligand.

The data showed that the C-C and C-S bond lengths in the chelate ring are intermediate between those expected for a fully reduced ene-1,2-dithiolate and a fully oxidized α-dithione.[7] This supported the description of the electronic structure as a resonance hybrid, where the oxidation state of the metal and ligand is ambiguous.

Table: Representative Bond Lengths in Nickel Dithiolene Complexes

The following table summarizes key average bond lengths from several nickel bis(dithiolene) complexes, illustrating the characteristic intermediate values that signify electron delocalization.

| Complex / Ligand | Ni-S (Å) | S-C (Å) | C=C (Å) | Year/Reference |

| [Ni(S₂C₂(C₆H₄-4-F)₂)₂] | ~2.15 | 1.708 (avg) | 1.395 (avg) | [7] |

| Dianion in [NBu₄]₂[Ni(dpdt)₂] | 2.138 (avg) | - | 1.360 (avg) | [8] |

| Neutral [Ni(cis-C5-dddt)₂] | 2.144-2.150 | 1.702-1.708 | 1.404-1.414 | [9] |

| Ligand in K₂[Ni₄(ecpdt)₆] | - | 1.711 - 1.749 | 1.364 - 1.369 | [5] |

| Reference: Ene-1,2-dithiolate (reduced) | - | ~1.76 | ~1.35 | (Typical values from various literature sources) |

| Reference: α-Dithione (oxidized) | - | ~1.68 | ~1.50 | (Typical values from various literature sources) |

Conclusion

The historical development of dithiolene chemistry is a compelling story of how a class of compounds evolved from being obscure analytical reagents to a major field of study in coordination chemistry. This transition was critically enabled by the development of rational, high-yield synthetic routes. The "alkali metal route," and specifically the use of stable, isolable potassium dithiolate salts, proved to be a watershed moment. It provided a versatile and systematic method for synthesizing a vast library of dithiolene complexes, allowing researchers to meticulously probe their fascinating electronic structures, redox properties, and ultimately, their potential in a wide range of advanced applications. The potassium dithiolene precursors, though often just an intermediate step, were thus a cornerstone in the foundation of this rich and enduring field of chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. journalijdr.com [journalijdr.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. A Mixed-Valence Tetra-Nuclear Nickel Dithiolene Complex: Synthesis, Crystal Structure, and the Lability of Its Nickel Sulfur Bonds [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bis[1,2-bis(4-fluorophenyl)ethylene-1,2-dithiolato(1−)]nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical and Computational Investigation of the 2-Nitroethene-1,1-dithiolate Anion

Abstract: The 2-nitroethene-1,1-dithiolate anion stands at the intersection of two critically important classes of chemical compounds: nitroalkenes, which are pivotal in synthesis and pharmacology, and dithiolenes, which are renowned for their unique redox properties and applications in materials science. Despite its potential significance, a detailed theoretical and computational characterization of this specific anion is notably absent in current literature. This technical guide provides a comprehensive framework for researchers, computational chemists, and drug development professionals to investigate the structural, electronic, and vibrational properties of the 2-nitroethene-1,1-dithiolate anion. We outline best-practice computational protocols, present expected data based on analogous systems, and use predictive visualizations to illustrate key molecular features. This document serves as a foundational roadmap for stimulating and guiding future research into this promising chemical entity.

Introduction

Dithiolene and its related ene-dithiolate ligands are a cornerstone of coordination chemistry and materials science. Their "non-innocent" character, meaning the ligand can exist in multiple oxidation states, allows for complexes with rich and tunable electronic and magnetic properties. The parent ene-1,2-dithiolate dianion is the fully reduced form in a three-membered redox series.[1][2] Concurrently, nitro-containing compounds are of immense interest in medicinal chemistry and organic synthesis. The nitro group is a powerful electron-withdrawing substituent that profoundly influences a molecule's reactivity, electronic structure, and biological activity.[3][4]

The 2-nitroethene-1,1-dithiolate anion, [O₂NCH=CS₂]²⁻, combines these functionalities. Understanding its intrinsic properties is crucial for predicting its behavior as a ligand in novel metal complexes, as a pharmacophore, or as a synthetic intermediate. This guide proposes a robust computational methodology, based on Density Functional Theory (DFT), to elucidate these properties in the absence of direct experimental or computational studies.

Theoretical Background

The Ene-1,2-dithiolate Framework

The electronic structure of the parent ethene-1,2-dithiolate ([S₂C₂H₂]²⁻) is characterized by a π-system delocalized across the S-C=C-S core. Computational studies on this unit show that the highest occupied molecular orbitals (HOMOs) are predominantly localized on the sulfur atoms.[1] This π-system is responsible for the ligand's ability to engage in complex redox chemistry and coordinate strongly with metal ions.

Influence of the Nitro Group

The introduction of a nitro (NO₂) group at the C2 position is expected to dramatically alter the electronic landscape of the dithiolate framework. As a potent resonance and inductive electron-withdrawing group, the NO₂ group will:

-

Lower Orbital Energies: Decrease the energy of both the HOMO and the LUMO.

-

Reduce the HOMO-LUMO Gap: The strong electronic communication between the nitro group and the dithiolate moiety is predicted to reduce the energy gap, potentially shifting its optical absorption properties.

-

Modulate Geometry and Vibrational Frequencies: Changes in the electronic distribution will affect bond lengths and strengths. For instance, increased delocalization may lengthen the C=C bond while shortening the C-N bond. These changes will be reflected in the anion's vibrational spectrum.[5]

-

Alter Reactivity: The Molecular Electrostatic Potential (MEP) will be significantly modified, indicating changes in the sites susceptible to electrophilic or nucleophilic attack.

Proposed Computational and Experimental Protocols

To characterize the 2-nitroethene-1,1-dithiolate anion, a multi-step computational workflow is recommended. This protocol is based on methodologies frequently and successfully applied to both nitroalkenes and dithiolene systems.[1][2][3][6]

Quantum Chemical Calculations Protocol

-

Geometry Optimization: The molecular structure of the anion should be optimized to find its lowest energy conformation. This is a critical first step that provides the equilibrium geometry.

-

Frequency Analysis: A vibrational frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the predicted infrared (IR) and Raman spectra.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMO): Calculation of the HOMO and LUMO provides insights into the anion's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information on atomic charges and the nature of the bonding within the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP surface map reveals the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic interactions.

-

A standardized and robust level of theory for these calculations is Density Functional Theory (DFT) using a hybrid functional like B3LYP combined with a triple-zeta basis set that includes diffuse and polarization functions, such as 6-311+G(d,p) .[3][4] Solvation effects can be modeled using a continuum model like the Polarizable Continuum Model (PCM) if properties in solution are desired.

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the proposed computational study. Data for the parent ethene-1,2-dithiolate anion is included for comparison where available from analogous theoretical studies, highlighting the expected impact of the nitro substituent.

Table 1: Predicted Geometric Parameters

| Parameter | Ethene-1,2-dithiolate Anion | 2-Nitroethene-1,1-dithiolate Anion (Predicted) | Expected Change |

| C=C Bond Length (Å) | ~1.36 - 1.39 | To be Calculated | Lengthening due to delocalization |

| C-S Bond Length (Å) | ~1.75 - 1.78 | To be Calculated | Minor change or slight shortening |

| C-N Bond Length (Å) | N/A | To be Calculated | ~1.40 - 1.45 (Partial double bond character) |

| N-O Bond Length (Å) | N/A | To be Calculated | ~1.22 - 1.26 |

| ∠(S-C-S) (°) | ~115 - 120 | To be Calculated | Dependent on steric/electronic factors |

| ∠(O-N-O) (°) | N/A | To be Calculated | ~120 - 125 |

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | General Range for Analogues | 2-Nitroethene-1,1-dithiolate Anion (Predicted) | Significance |

| ν_as(NO₂) | 1500 - 1570 | To be Calculated | Asymmetric NO₂ stretch |

| ν_s(NO₂) | 1300 - 1370 | To be Calculated | Symmetric NO₂ stretch |

| ν(C=C) | 1450 - 1470[5] | To be Calculated | Frequency indicates π-delocalization |

| ν(C-S) | 850 - 900 & 1150 - 1200[5] | To be Calculated | Indicates dithiolate vs. dithione character |

| ν(C-N) | 1100 - 1200 | To be Calculated | C-N bond strength |

Table 3: Predicted Electronic Properties

| Property | Ethene-1,2-dithiolate Anion | 2-Nitroethene-1,1-dithiolate Anion (Predicted) | Expected Change |

| HOMO Energy (eV) | High (e.g., -1 to -2) | To be Calculated | Significant lowering (more stable) |

| LUMO Energy (eV) | High (e.g., > +2) | To be Calculated | Significant lowering |

| HOMO-LUMO Gap (eV) | Large | To be Calculated | Reduction due to extended conjugation |

| Dipole Moment (Debye) | 0 (for C₂ᵥ symmetry) | To be Calculated | Non-zero, potentially large |

Visualization of Molecular Orbitals

The π molecular orbitals of the ene-dithiolate system are formed from the p-orbitals on the carbon and sulfur atoms. The introduction of the nitro group provides low-lying π* orbitals that can accept electron density from the dithiolate framework, leading to the predicted changes in electronic structure.

Potential Applications and Future Directions

The data generated from these proposed studies would be invaluable for several fields:

-

Drug Development: Understanding the MEP and orbital energies can guide the design of molecules that can interact with specific biological targets. The dithiolate moiety is known to interact with metal ions in metalloenzymes, and the nitro group is a known pharmacophore.

-

Materials Science: As a ligand, this anion could be used to create novel metal complexes with unique photophysical or redox properties, suitable for applications in conductors, switches, or sensors.

-

Synthetic Chemistry: The calculated reactivity indices (e.g., Fukui functions) can predict the anion's behavior in chemical reactions, aiding in the design of new synthetic pathways.

Future work should focus on computationally modeling the coordination of this anion to various transition metals and studying the electronic structure of the resulting complexes. Furthermore, theoretical investigations into its reactivity, for example in cycloaddition reactions, would provide a deeper understanding of its chemical behavior.[3]

Conclusion

While the 2-nitroethene-1,1-dithiolate anion remains an unexplored chemical entity, its constituent parts suggest a molecule of considerable interest. This guide provides a clear and comprehensive computational roadmap for its characterization. By employing standard DFT methods, researchers can predict its geometry, vibrational spectra, and electronic properties with high confidence. The resulting data will not only fill a gap in the chemical literature but also provide a solid theoretical foundation for the rational design of new functional molecules for applications in medicine, materials, and synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Core Properties of Potassium 2-nitroethene-1,1-dithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-nitroethene-1,1-dithiol, also known as dipotassium 2-nitro-1,1-ethylenedithiolate, belongs to the class of dithiolene complexes. These compounds are characterized by a metal center coordinated to a 1,2-dithiolene ligand. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the dithiolate moiety suggests unique electronic properties and reactivity. This guide provides a comprehensive overview of the anticipated solubility, stability, and decomposition characteristics of this compound, along with detailed experimental protocols for their determination.

Synthesis

The synthesis of potassium 2-nitroethene-1,1-dithiol is expected to follow a general procedure for the preparation of dithiolate salts. This typically involves the reaction of a compound with an active methylene group (a CH2 group flanked by electron-withdrawing groups) with carbon disulfide in the presence of a strong base.

A plausible synthetic route starts from nitromethane. The reaction would proceed as follows:

-

Deprotonation: Nitromethane is treated with a strong base, such as potassium hydroxide (KOH) or potassium ethoxide (KOEt), to form the corresponding nitronate anion.

-

Reaction with Carbon Disulfide: The nitronate anion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS2).

-

Second Deprotonation: A second equivalent of the base removes the remaining acidic proton from the intermediate, leading to the formation of the dianionic dithiolate salt, Potassium 2-nitroethene-1,1-dithiol.

Caption: Proposed synthesis of Potassium 2-nitroethene-1,1-dithiol.

Solubility

The solubility of a salt is determined by the balance between the lattice energy of the solid and the solvation energy of its ions.

Predicted Solubility:

-

High solubility in polar protic solvents: As a potassium salt, it is expected to be readily soluble in water, methanol, and ethanol. The polar protic nature of these solvents will effectively solvate the potassium cations and the dithiolate anions.

-

Moderate solubility in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to dissolve the compound due to their high dielectric constants, which can overcome the lattice energy of the salt.

-

Low solubility in nonpolar solvents: It is expected to be poorly soluble or insoluble in nonpolar solvents such as hexane, toluene, and diethyl ether, as these solvents cannot effectively solvate the ions.

Data Presentation: Predicted Solubility Profile

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | High | Strong ion-dipole interactions and hydrogen bonding with the anion. |

| Polar Aprotic | DMSO, DMF | Moderate to High | High dielectric constant facilitates dissolution of ionic compounds. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | Insufficient solvation energy to overcome the crystal lattice energy. |

Stability

The stability of Potassium 2-nitroethene-1,1-dithiol will be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

Key Stability Considerations:

-

pH Stability: The dithiolate anion is expected to be stable in neutral to basic conditions. In acidic solutions, protonation of the thiolate groups could occur, potentially leading to the decomposition of the compound.

-

Thermal Stability: Dithiolene complexes often exhibit good thermal stability. However, the presence of the nitro group may lower the decomposition temperature compared to analogous compounds without this functional group. Thermal decomposition is likely to involve the loss of the nitro group and the breakdown of the carbon-sulfur bonds.

-

Oxidative Stability: The thiolate groups are susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents could lead to the formation of disulfides or further oxidation products like sulfinates and sulfonates.

-

Light Sensitivity: Many nitro compounds and sulfur-containing compounds can be sensitive to light. Photochemical degradation pathways may be possible, and therefore, the compound should be stored in the dark.

Decomposition

The decomposition of Potassium 2-nitroethene-1,1-dithiol is likely to proceed through several pathways, primarily involving the nitro group and the dithiolate functionality.

Plausible Decomposition Pathways:

-

Loss of the Nitro Group: The C-N bond of the nitro group is often a weak point in the molecule. Thermal or photochemical energy could lead to homolytic cleavage, generating a nitrogen dioxide radical and a vinyl radical.

-

Hydrolysis: In aqueous solutions, especially under acidic conditions, hydrolysis of the dithiolate could occur, leading to the formation of thiols and eventually other sulfur-containing species.

-

Oxidative Degradation: As mentioned in the stability section, oxidation of the sulfur atoms is a likely decomposition route, leading to the formation of various sulfur oxides.

Caption: Potential decomposition pathways for the title compound.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted to determine the solubility, stability, and decomposition products of Potassium 2-nitroethene-1,1-dithiol.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Potassium 2-nitroethene-1,1-dithiol to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, DMSO, hexane).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC-UV.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for solubility determination.

Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of the compound under various stress conditions.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of Potassium 2-nitroethene-1,1-dithiol in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

-

Stress Conditions:

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H2O2 to a final concentration of 3%.

-

Thermal: Incubate a solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic: Expose a solution to a controlled light source (e.g., a photostability chamber).

-

A control sample (no stress) should be run in parallel.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation over time for each stress condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Analysis of Decomposition Products

Objective: To identify the major decomposition products formed under specific stress conditions.

Methodology:

-

Generate Degradation Products:

-

Subject a concentrated solution of Potassium 2-nitroethene-1,1-dithiol to the stress condition that causes significant degradation (as determined in the stability study).

-

-

Separation and Identification:

-

Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to separate the decomposition products.

-

The mass spectrometer will provide the molecular weight of each degradation product.

-

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which help in elucidating the structures of the degradants.

-

-

Structural Elucidation:

-

Propose structures for the degradation products based on their molecular weights and fragmentation patterns.

-

If necessary, synthesize the proposed degradation products as reference standards for confirmation.

-

Conclusion

While specific experimental data for Potassium 2-nitroethene-1,1-dithiol is currently lacking, a comprehensive understanding of its core properties can be inferred from the behavior of analogous compounds. It is anticipated to be a water-soluble salt with potential instabilities related to pH, oxidation, and light exposure. Its decomposition is likely to involve the nitro and dithiolate functionalities. The experimental protocols provided in this guide offer a robust framework for the systematic characterization of this compound, which will be invaluable for its potential applications in research and drug development.

Methodological & Application

Application Notes and Protocols: Potassium 2-Nitroethene-1,1-dithiolate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of potassium 2-nitroethene-1,1-dithiolate as a versatile building block in the construction of various heterocyclic scaffolds. The unique electronic properties of this reagent, featuring a nucleophilic dithiolate and an electron-withdrawing nitro group, enable a range of cyclization strategies for the synthesis of substituted thiophenes, pyrazoles, and thiazoles. The protocols detailed below are based on established literature and provide a foundation for further exploration and derivatization in medicinal chemistry and materials science.

Synthesis of 3-Nitrothiophene Derivatives

The reaction of dipotassium 2-nitroethene-1,1-dithiolate with α-haloketones or α-haloaldehydes provides a direct route to highly functionalized 3-nitrothiophenes. This transformation proceeds via an initial S-alkylation followed by an acid-catalyzed intramolecular cyclization and dehydration.

General Reaction Scheme:

Caption: Synthesis of 3-Nitrothiophenes.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-3-nitrothiophenes

-

Preparation of the S-alkylated intermediate:

-

In a round-bottom flask, dissolve dipotassium 2-nitroethene-1,1-dithiolate (1.0 eq.) in a suitable solvent such as ethanol or DMF.

-

To this solution, add the α-haloketone or α-haloaldehyde (1.0 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the solvent is typically removed under reduced pressure.

-

-

Cyclization and Aromatization:

-

The crude S-alkylated intermediate is then treated with a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, at a controlled temperature (e.g., 0 °C to room temperature).

-

The mixture is stirred for a period ranging from 30 minutes to several hours until cyclization and dehydration are complete.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

-

Quantitative Data for Thiophene Synthesis

| Entry | α-Haloketone/Aldehyde | Product | Yield (%) |

| 1 | Chloroacetone | 2-Methyl-3-nitrothiophene | ~70% |

| 2 | Phenacyl bromide | 2-Phenyl-3-nitrothiophene | ~75% |

| 3 | Bromoacetaldehyde | 3-Nitrothiophene | ~65% |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Synthesis of 5-Aminopyrazole Derivatives

While direct reaction of potassium 2-nitroethene-1,1-dithiolate with hydrazine is not extensively documented, a highly plausible and synthetically useful route involves the prior conversion of the dithiolate to a more stable S,S-dialkylated nitroketene dithioacetal. This intermediate readily undergoes cyclization with hydrazine to afford 5-aminopyrazoles.

General Reaction Scheme:

Caption: Synthesis of 5-Aminopyrazoles.

Experimental Protocol: Synthesis of 5-Amino-3-(methylthio)-4-nitropyrazole

-

Synthesis of 1,1-Bis(methylthio)-2-nitroethene:

-

Suspend dipotassium 2-nitroethene-1,1-dithiolate (1.0 eq.) in a solvent like ethanol or THF.

-

Add methyl iodide (2.2 eq.) dropwise at a low temperature (e.g., 0-10 °C).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter off the potassium iodide byproduct and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography.

-

-

Cyclization with Hydrazine:

-

Dissolve the 1,1-bis(methylthio)-2-nitroethene (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

Quantitative Data for Pyrazole Synthesis

| Entry | Nitroketene Dithioacetal | Hydrazine Derivative | Product | Yield (%) |

| 1 | 1,1-Bis(methylthio)-2-nitroethene | Hydrazine hydrate | 5-Amino-3-methylthio-4-nitropyrazole | 80-90% |

| 2 | 1,1-Bis(methylthio)-2-nitroethene | Phenylhydrazine | 5-Amino-1-phenyl-3-methylthio-4-nitropyrazole | 75-85% |

Note: The nitro group can subsequently be reduced to an amino group, providing access to 4,5-diaminopyrazoles, which are valuable precursors for fused heterocyclic systems.

Synthesis of 2-Substituted Thiazole Derivatives

A plausible synthetic route to thiazoles using potassium 2-nitroethene-1,1-dithiolate involves its conversion to a thiouronium salt intermediate, which can then undergo a Hantzsch-type cyclization with an α-haloketone.

General Reaction Scheme:

Caption: Plausible route to Thiazole derivatives.

Experimental Protocol: Proposed Synthesis of 2-Amino-4-nitro-5-alkyl/arylthiazoles

-

Formation of the Thioamide equivalent in situ:

-

To a solution of potassium 2-nitroethene-1,1-dithiolate (1.0 eq.) in a polar aprotic solvent like DMF, add a primary amine (e.g., ammonia or a primary alkyl/arylamine, 1.0 eq.).

-

Stir the mixture at room temperature to form the corresponding thiouronium salt or related thioamide precursor.

-

-

Cyclization with α-Haloketone:

-

To the in situ generated thioamide equivalent, add the α-haloketone (1.0 eq.).

-

Heat the reaction mixture at a temperature ranging from 60 to 100 °C for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Expected Products and Potential

This proposed route is expected to yield 2-substituted-amino-4-nitro-5-alkyl/arylthiazoles. The nitro group at the 4-position offers a handle for further functionalization, such as reduction to an amino group, which can then be used to construct fused heterocyclic systems.

Workflow for Heterocyclic Synthesis using Potassium 2-Nitroethene-1,1-dithiolate

Caption: General experimental workflow.

These application notes and protocols serve as a guide for the utilization of potassium 2-nitroethene-1,1-dithiolate in the synthesis of important heterocyclic compounds. The versatility of this reagent, coupled with the potential for further functionalization of the resulting products, makes it a valuable tool for researchers in drug discovery and materials science. Further optimization of the proposed reaction conditions may be necessary to achieve desired outcomes for specific substrates.

Application Notes and Protocols: Potassium 2-Nitroethene-1,1-dithiolate as a Versatile Building Block for Novel Organic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of potassium 2-nitroethene-1,1-dithiolate as a versatile precursor for the development of novel organic materials. This compound, possessing a unique combination of a nucleophilic dithiolate and an electron-withdrawing nitro group, offers a gateway to a diverse range of heterocyclic compounds, polymers, and metal-organic frameworks with potential applications in electronics, materials science, and medicinal chemistry.

Overview of Potassium 2-Nitroethene-1,1-dithiolate

Potassium 2-nitroethene-1,1-dithiolate, also referred to as the dipotassium salt of aci-nitrodithioacetic acid, is a key synthetic intermediate. Its reactivity is dominated by the two nucleophilic sulfur atoms, making it an excellent building block for the construction of sulfur-containing heterocycles and polymers. The presence of the nitro group significantly influences the electronic properties of the resulting materials.

Key Features:

-

Dianionic Nucleophile: The two sulfur atoms readily react with a variety of electrophiles.

-

Electron-Withdrawing Nitro Group: Modulates the electronic properties of the final material, potentially leading to interesting optical and electrical characteristics.

-

Versatile Building Block: Enables the synthesis of a wide array of organic materials through cyclization and polymerization reactions.

Synthesis of the Building Block

The primary precursor, dipotassium 2-nitroethene-1,1-dithiolate, can be synthesized from readily available starting materials.

Experimental Protocol: Synthesis of Dipotassium 2-Nitroethene-1,1-dithiolate

This protocol is based on the method described by Jensen, Buchardt, and Lohse in 1967.

Materials:

-

Nitromethane

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Prepare a solution of potassium hydroxide in ethanol.

-

Cool the solution in an ice bath.

-

To the cooled solution, add nitromethane with stirring.

-

Slowly add carbon disulfide to the reaction mixture while maintaining the low temperature.

-

Continue stirring for a specified period to allow for the formation of the dipotassium salt.

-

The product precipitates from the solution and can be collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum.

Logical Relationship of Synthesis

Caption: Synthesis of the dipotassium salt.

Applications in the Synthesis of Novel Organic Materials

The dianionic nature of potassium 2-nitroethene-1,1-dithiolate allows for its reaction with a wide range of electrophiles to construct novel organic materials.

Synthesis of Sulfur-Containing Heterocycles

The reaction with dihaloalkanes provides a straightforward route to various saturated and unsaturated sulfur-containing heterocyclic systems.

Materials:

-

Dipotassium 2-nitroethene-1,1-dithiolate

-

1,2-Dibromoethane

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve dipotassium 2-nitroethene-1,1-dithiolate in DMF.

-

Add a solution of 1,2-dibromoethane in DMF dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Workflow

Caption: Synthesis of a 1,3-dithiolane derivative.

Data Presentation: Synthesis of Heterocycles

| Electrophile | Product | Potential Application |

| 1,2-Dibromoethane | 2-(Nitromethylene)-1,3-dithiolane | Precursor for organic conductors |